molecular formula C9H14ClNO B12109445 (3R)-3-amino-3-phenyl-propan-1-ol hydrochloride

(3R)-3-amino-3-phenyl-propan-1-ol hydrochloride

Cat. No.: B12109445
M. Wt: 187.66 g/mol
InChI Key: VPSAJDGAYRBFPH-UHFFFAOYSA-N
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Description

(3R)-3-amino-3-phenyl-propan-1-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique structural properties, which include an amino group, a phenyl group, and a hydroxyl group attached to a three-carbon chain. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-phenyl-propan-1-ol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 3-amino-3-phenylpropanal using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of the corresponding nitro compound in the presence of a palladium catalyst. This process is typically conducted under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-phenyl-propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to form a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane at room temperature.

Major Products Formed

    Oxidation: 3-amino-3-phenylpropanal or 3-amino-3-phenylpropanone.

    Reduction: 3-amino-3-phenylpropanamine.

    Substitution: 3-chloro-3-phenylpropan-1-amine.

Scientific Research Applications

(3R)-3-amino-3-phenyl-propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: The compound is utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular disorders.

    Industry: It is employed in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-phenyl-propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as a receptor agonist by mimicking the natural ligand and activating the receptor.

Comparison with Similar Compounds

Similar Compounds

    ®-3-amino-3-phenyl-propan-1-ol: The free base form of the compound without the hydrochloride salt.

    ®-3-amino-3-phenyl-propan-1-amine: A similar compound with an amine group instead of a hydroxyl group.

    ®-3-amino-3-phenyl-propan-1-chloride: A derivative with a chloride group replacing the hydroxyl group.

Uniqueness

(3R)-3-amino-3-phenyl-propan-1-ol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-amino-3-phenylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-9(6-7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSAJDGAYRBFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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